
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
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Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been demonstrated to interact with a variety of targets such as topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme that alters DNA supercoiling and is a target for anticancer drugs .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Biochemical Analysis
Cellular Effects
It is known that benzofuran compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that benzofuran compounds can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups like halides or amines.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the carboxylic acid group and methyl substitutions, resulting in different chemical properties and biological activities.
6-Methoxy-2,3-dihydrobenzofuran: Contains a methoxy group instead of a carboxylic acid, leading to variations in reactivity and applications.
2,2-Dimethylbenzofuran: Similar structure but without the dihydro component, affecting its stability and reactivity.
Uniqueness: 2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the carboxylic acid group and the dimethyl substitutions enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran structure characterized by a fused benzene and furan ring with a carboxylic acid group. The presence of a dimethyl group at the 2-position contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds within the benzofuran class exhibit diverse biological activities, including:
- Antioxidant Properties : Benzofurans have been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing the severity of various inflammatory conditions.
- Antimicrobial Activity : Some derivatives demonstrate efficacy against bacterial and fungal pathogens.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
- Receptor Interaction : Similar compounds have been identified as agonists or antagonists for various receptors (e.g., cannabinoid receptors), influencing pain pathways and inflammation.
- Gene Expression Modulation : It can alter gene expression related to oxidative stress response and cell survival.
Case Studies and Research Findings
A series of studies have evaluated the pharmacological potential of benzofuran derivatives:
- Antioxidant Activity : A study demonstrated that benzofuran derivatives significantly reduced intracellular reactive oxygen species (iROS) levels in various cell lines (e.g., C2C12 cells) at concentrations ranging from 10 μM to 200 μM, indicating their potential as antioxidant agents .
- Anti-inflammatory Effects : In models of lipopolysaccharide (LPS)-stimulated macrophages, these compounds reduced pro-inflammatory cytokine production and inhibited cyclooxygenase-2 (COX-2) expression .
- Antimicrobial Efficacy : Research has shown that certain benzofuran derivatives possess significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8-4-3-7(10(12)13)5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJALYABVAFHRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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